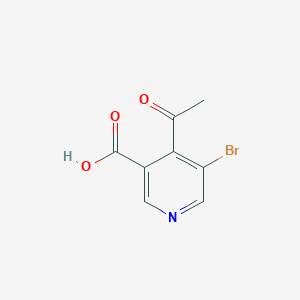

4-Acetyl-5-bromonicotinic acid

Description

Contextualization within Nicotinic Acid Derivatives and Pyridine (B92270) Chemistry

Nicotinic acid, also known as niacin, is a pyridine derivative with a carboxylic acid group at the 3-position. chemistryjournal.netacs.org It is a fundamental component in various biological processes. chemistryjournal.netresearchgate.net The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common scaffold in many natural products and synthetic compounds. scielo.brgla.ac.uk

4-Acetyl-5-bromonicotinic acid belongs to the broad family of nicotinic acid derivatives, where the parent molecule has been modified by the addition of functional groups. chemistryjournal.netresearchgate.net The chemistry of pyridines is rich and complex, allowing for a wide range of substitution reactions. gla.ac.ukabertay.ac.uk The introduction of substituents onto the pyridine ring can significantly alter the molecule's electronic properties, reactivity, and biological activity. abertay.ac.ukmdpi.com

Significance of Acetyl and Bromo Substitution Patterns on the Pyridine Ring

The presence of both an acetyl group at the 4-position and a bromine atom at the 5-position of the nicotinic acid structure is of particular interest to chemists.

Acetyl Group: The acetyl group (CH₃CO) is an electron-withdrawing group. Its presence on the pyridine ring influences the electron density of the ring system. This can affect the molecule's reactivity in both electrophilic and nucleophilic substitution reactions. scielo.br The acetyl group itself can also be a site for further chemical transformations. scielo.br

Bromo Group: The bromine atom is a halogen and is also an electron-withdrawing group, though it can donate electron density through resonance. abertay.ac.uk The carbon-bromine bond is a key functional group in organic synthesis, often participating in cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. researchgate.net The position of the bromo substituent is crucial, as it directs the regioselectivity of these coupling reactions. jst.go.jpnih.gov

The specific arrangement of the acetyl and bromo groups in this compound creates a unique electronic and steric environment on the pyridine ring, offering potential for selective chemical modifications.

Overview of Research Trends and Challenges in the Synthesis and Reactivity of Substituted Nicotinic Acids

Research into substituted nicotinic acids is an active area of investigation. A primary trend is the development of efficient and selective methods for the synthesis of these compounds. acs.org One-pot synthesis strategies are being explored to create highly substituted nicotinic acid derivatives from readily available starting materials. acs.org

A significant challenge in pyridine chemistry is controlling the regioselectivity of substitution reactions. The inherent electronic properties of the pyridine ring can make it difficult to introduce substituents at specific positions. abertay.ac.uk Researchers are continually developing new catalytic systems and reaction conditions to overcome these challenges. For instance, the use of Lewis acid catalysts has been shown to improve the efficiency of bromination of nicotinic acid. google.com

The reactivity of substituted nicotinic acids is also a major focus. Studies have shown that aryl-substituted nicotinic acid derivatives can exhibit interesting biological activities. jst.go.jpnih.gov The ability to use the bromo substituent in cross-coupling reactions allows for the synthesis of a wide variety of 5-substituted nicotinic acid derivatives, which can then be screened for potential applications. researchgate.net

Chemical and Physical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | Not available | C₈H₆BrNO₃ | 244.04 | Not available |

| Nicotinic acid | 59-67-6 | C₆H₅NO₂ | 123.11 | 236.6 |

| 5-Bromonicotinic acid | 20826-04-4 | C₆H₄BrNO₂ | 202.01 | 178-184 hsppharma.com |

| 4-Acetylpyridine | 1122-54-9 | C₇H₇NO | 121.14 | 13-15 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrNO3 |

|---|---|

Molecular Weight |

244.04 g/mol |

IUPAC Name |

4-acetyl-5-bromopyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H6BrNO3/c1-4(11)7-5(8(12)13)2-10-3-6(7)9/h2-3H,1H3,(H,12,13) |

InChI Key |

BEPIPEQGMIZSET-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=NC=C1C(=O)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Acetyl 5 Bromonicotinic Acid and Analogues

Multi-Step Synthesis from Precursors: Design and Implementation

Based on the methodologies discussed, a logical multi-step synthetic route for 4-acetyl-5-bromonicotinic acid can be designed. The key considerations in the design are the order of the bromination and acylation steps and the use of appropriate protecting groups for the carboxylic acid functionality to ensure compatibility with the organometallic reagents.

A plausible and efficient synthesis would proceed as follows:

Bromination: The synthesis would commence with commercially available nicotinic acid. Regioselective bromination at the 5-position can be achieved using bromine and thionyl chloride with a Lewis acid catalyst to afford 5-bromonicotinic acid. google.com

Protection/DMG Formation: The carboxylic acid group of 5-bromonicotinic acid must be protected and converted into an effective Directed Metalation Group (DMG) for the subsequent lithiation step. Conversion to an N,N-diisopropylamide or a (4,4'-dimethyl)oxazoline would serve this dual purpose. acs.org

Regioselective Lithiation: The protected 5-bromonicotinic acid derivative would then be treated with lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). This effects a highly regioselective deprotonation at the C-4 position, ortho to the DMG. acs.org

Acylation (Quenching): The resulting 4-lithiated intermediate is then quenched with a suitable acetylating electrophile. Reagents such as N-acetylmorpholine or N,N-dimethylacetamide can directly introduce the acetyl group. Alternatively, reaction with acetaldehyde (B116499) followed by oxidation (e.g., with manganese dioxide or via a Swern oxidation) would also yield the desired 4-acetyl product.

Deprotection: The final step involves the hydrolysis of the protecting group (amide or oxazoline) under acidic or basic conditions to reveal the carboxylic acid, yielding the target molecule, this compound.

This multi-step approach leverages modern synthetic organic chemistry principles, combining a classical electrophilic substitution with a highly regioselective organometallic functionalization to construct the target molecule in a controlled and predictable manner.

Construction of the Pyridine (B92270) Core with Pre-functionalized Moieties

The synthesis of polysubstituted pyridines, such as this compound, can be efficiently achieved by constructing the pyridine ring from acyclic precursors that already contain some of the required functional groups or their precursors. researchgate.net This approach, often involving multi-component reactions, is a powerful strategy for creating complex heterocyclic systems in a single step. acs.org

One common method is the Hantzsch pyridine synthesis, which, while traditionally used for symmetrical dihydropyridines, can be adapted for unsymmetrical substitution patterns. tandfonline.com More contemporary methods involve the condensation of various components to build the pyridine skeleton. For instance, ketene (B1206846) dithioacetals and ketene N,S-acetals serve as versatile starting materials for synthesizing pyridines with unsymmetrical substitution. tandfonline.com These methods allow for the regioselective assembly of di- through pentasubstituted pyridines with excellent functional-group compatibility. researchgate.net

For a target molecule like this compound, a strategy could involve using a pre-functionalized building block containing a bromine atom and a protected carboxylic acid or acetyl group. The pyridine ring is then formed around this central component. This avoids harsh conditions that might be required for post-synthesis functionalization and can control the final substitution pattern. nih.govnih.gov

Table 1: Selected Multi-Component Strategies for Pyridine Synthesis

| Method | Key Precursors | Potential for Pre-functionalization | Reference |

|---|---|---|---|

| Hantzsch Synthesis | β-ketoester, aldehyde, ammonia | Can incorporate substituted aldehydes or ketoesters | tandfonline.com |

| Ketene Acetal Chemistry | Ketene N,S-acetals, β-ketoesters | Allows for diverse substituents on the starting materials | tandfonline.com |

| [2+2+2] Cycloaddition | Alkynes, Nitriles | High regioselectivity and functional-group tolerance | researchgate.net |

Sequential Introduction of Acetyl and Bromo Substituents

An alternative to building the ring with existing functionalities is the sequential functionalization of a simpler pyridine core, such as nicotinic acid (pyridine-3-carboxylic acid). The order of introduction of the bromo and acetyl groups is critical due to their directing effects on electrophilic aromatic substitution (EAS). The pyridine ring itself is electron-deficient, making EAS reactions challenging and typically directing incoming electrophiles to the C-3 position. pearson.comyoutube.com However, the presence of existing substituents alters this reactivity. pearson.com

Bromination: The direct bromination of nicotinic acid or its derivatives is a common method. For example, reacting nicotinic acid with bromine in the presence of thionyl chloride can yield 5-bromonicotinic acid. google.comgoogle.com The carboxylic acid group directs the incoming bromine to the C-5 position.

Acetylation: Introducing the acetyl group can be achieved through Friedel-Crafts acylation or related reactions. However, the electron-deficient nature of the pyridine ring deactivates it towards standard Friedel-Crafts conditions. Therefore, modifications such as using pyridine N-oxides or employing more reactive organometallic reagents are often necessary. The position of acetylation would be influenced by the existing substituents (i.e., the carboxyl and bromo groups).

A plausible synthetic route would involve the bromination of nicotinic acid to form 5-bromonicotinic acid, followed by a directed metallation at the 4-position and subsequent reaction with an acetylating agent. This sequence leverages the directing effects of the existing substituents to achieve the desired regiochemistry.

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry heavily relies on catalytic methods to functionalize heterocyclic rings with high efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions for Pyridine Functionalization (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are invaluable for forming carbon-carbon bonds on the pyridine nucleus. nih.gov The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, is particularly prominent. nih.govorganic-chemistry.org

For synthesizing this compound analogues, a Suzuki-Miyaura coupling could be employed to introduce the acetyl group or a precursor. For example, a 4,5-dihalonicotinic acid derivative could be selectively coupled with an acetyl-containing organoboron reagent. The reaction is known for its tolerance of a wide range of functional groups and often results in good yields. nih.gov Other transition metals like rhodium and copper are also used in various C-H activation and coupling strategies to functionalize pyridine rings. nih.govresearchgate.net

Table 2: Application of Suzuki-Miyaura Coupling in Pyridine Functionalization

| Coupling Partners | Catalyst System | Key Advantage | Reference |

|---|---|---|---|

| Heteroaryl Halide + Arylboronic Acid | Pd(PPh₃)₄ / K₃PO₄ | Good tolerance of functional groups | nih.gov |

| Aminoheteroaryl Halide + Phenylboronic Acid | Pd / Dialkylbiphenylphosphino Ligand | High activity, overcomes catalyst inhibition | organic-chemistry.org |

| 4-Pyridine Boronate + Aryl Halide | Pd(dppe)Cl₂ | Suppresses impurities from ligands | researchgate.net |

Ligand Design and Optimization for Enhanced Regioselectivity and Yield

The success of transition metal-catalyzed reactions often hinges on the choice of ligand coordinated to the metal center. The ligand influences the catalyst's stability, activity, and, crucially, its selectivity. organic-chemistry.org For pyridine functionalization, where multiple reactive sites exist, ligand design is paramount for achieving high regioselectivity.

Phosphine-based ligands, such as dialkylbiphenylphosphines, have been shown to create highly active and stable palladium catalysts for Suzuki-Miyaura couplings involving challenging heterocyclic substrates. organic-chemistry.org The steric and electronic properties of the ligand can be fine-tuned to direct the catalytic reaction to a specific position on the pyridine ring and to prevent catalyst inhibition by the basic nitrogen atom of the pyridine. organic-chemistry.org The development of specialized ligands, like (1H-pyrazolyl)pyridines, offers a platform for creating metal complexes with tunable properties for specific catalytic applications. researchgate.net Optimization of the ligand can also minimize side reactions, such as the formation of impurities derived from the ligand itself. researchgate.net

Solid-Phase Organic Synthesis (SPOS) Techniques for Derivatives

Solid-phase organic synthesis (SPOS) is a powerful technique for the preparation of libraries of related compounds, starting from a common scaffold. researchgate.net This methodology involves attaching a starting material to an insoluble polymer support (resin), performing a series of reactions on the substrate, and then cleaving the final product from the support.

For creating derivatives of this compound, the carboxylic acid handle provides a convenient point of attachment to a resin. Once immobilized, the acetyl or bromo groups could be further modified, or a variety of building blocks could be coupled to the core structure. For example, nicotinoyl amino acid derivatives have been successfully synthesized using Fmoc solid-phase peptide synthesis. researchgate.net This approach allows for the rapid and efficient generation of a diverse set of amides or esters from the parent acid, facilitating structure-activity relationship (SAR) studies in drug discovery.

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Reagent Stoichiometry

The optimization of reaction parameters is a fundamental aspect of developing any synthetic route. For the synthesis of substituted nicotinic acids, factors such as solvent, temperature, reaction time, and the stoichiometry of reagents can have a profound impact on yield, purity, and selectivity.

Temperature: Reaction temperature is a critical variable. Some reactions require elevated temperatures to overcome activation barriers, while others may need cooling to prevent side reactions or decomposition. Studies on the synthesis of nicotinic acid from nicotine (B1678760) oxidation have shown that optimizing the temperature is key to maximizing the yield. jetir.org

Reagent Stoichiometry: The molar ratio of reactants and catalysts must be carefully controlled. For example, in the C-H functionalization of pyridine N-oxides, the equivalents of the cyanamide (B42294) reagent and the acid catalyst were systematically varied to find the optimal conditions for achieving full conversion of the starting material. researchgate.net Similarly, in the copper-catalyzed carboxylation of pyridines, the choice of reductant and ligand, along with the pressure of CO₂, are critical for success. chemistryviews.org

Systematic screening of these conditions is essential to develop a robust and scalable synthesis for this compound and its analogues.

Chemical Reactivity and Derivatization Strategies of 4 Acetyl 5 Bromonicotinic Acid

Transformations Involving the Bromine Atom at the 5-Position

The bromine atom at the 5-position of the pyridine (B92270) ring is a key handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electronic nature of the pyridine ring and the presence of the electron-withdrawing acetyl and carboxylic acid groups.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl and vinyl-aryl structures. In the context of 4-acetyl-5-bromonicotinic acid, these reactions enable the introduction of a wide range of substituents at the 5-position.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a widely used method for forming carbon-carbon bonds. For substrates like this compound, this reaction allows for the introduction of various aryl and heteroaryl groups. A typical reaction would involve the use of a palladium catalyst, such as Pd(dppf)Cl2, a base like potassium carbonate, and a suitable solvent, often a mixture like dimethoxyethane and water. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the carbon-bromine bond, transmetalation with the boronic acid, and reductive elimination to yield the coupled product. The choice of catalyst, base, and solvent is crucial for achieving high yields and preventing side reactions.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane/Water | 4-Acetyl-5-aryl-nicotinic acid |

| This compound | Hetarylboronic acid | Pd(PPh3)4 | Cs2CO3 | Toluene | 4-Acetyl-5-hetaryl-nicotinic acid |

The Sonogashira coupling reaction provides a route to synthesize arylalkynes by coupling a terminal alkyne with an aryl or vinyl halide. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. For this compound, the Sonogashira coupling allows for the introduction of various substituted alkynyl groups at the 5-position, which can be further functionalized. The reaction conditions are generally mild, making it compatible with a variety of functional groups.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

| This compound | Terminal alkyne | Pd(PPh3)4 | CuI | Triethylamine | THF | 4-Acetyl-5-alkynyl-nicotinic acid |

| This compound | Phenylacetylene | PdCl2(PPh3)2 | CuI | Diisopropylamine | DMF | 4-Acetyl-5-(phenylethynyl)nicotinic acid |

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNA) on pyridine rings is generally facilitated by the presence of electron-withdrawing groups. In this compound, the acetyl and carboxylic acid groups act as electron-withdrawing substituents, activating the pyridine ring towards nucleophilic attack. However, the position of these groups relative to the bromine atom is crucial. For an SNA reaction to occur readily via an addition-elimination mechanism, the electron-withdrawing group should be positioned ortho or para to the leaving group (the bromine atom) to stabilize the negatively charged Meisenheimer intermediate. In this compound, the acetyl group is in the ortho position, which should facilitate nucleophilic substitution at the 5-position. A variety of nucleophiles, such as alkoxides, thiolates, and amines, can potentially displace the bromide.

| Nucleophile | Reagent | Solvent | Product |

| Methoxide | Sodium methoxide | Methanol | 4-Acetyl-5-methoxynicotinic acid |

| Thiophenoxide | Sodium thiophenoxide | DMF | 4-Acetyl-5-(phenylthio)nicotinic acid |

| Ammonia | Ammonia | DMSO | 4-Acetyl-5-aminonicotinic acid |

Halogen Exchange Reactions for Further Functionalization

Halogen exchange reactions, such as the Finkelstein reaction, provide a method to replace one halogen with another. While classic Finkelstein reactions are typically performed on alkyl halides, aromatic halogen exchange reactions can be facilitated by metal catalysis. For this compound, a copper-catalyzed halogen exchange could be employed to replace the bromine atom with iodine or chlorine. An iodinated derivative would be more reactive in subsequent cross-coupling reactions, while a chlorinated derivative might be desired for its different reactivity profile or for specific biological applications. These reactions are typically equilibrium-driven, and the choice of solvent and halide salt is critical to drive the reaction to completion.

| Target Halogen | Reagent | Catalyst | Solvent | Product |

| Iodine | Sodium iodide | Copper(I) iodide/diamine ligand | DMF | 4-Acetyl-5-iodonicotinic acid |

| Chlorine | Sodium chloride | Copper(I) chloride | DMSO | 4-Acetyl-5-chloronicotinic acid |

| Fluorine | Potassium fluoride | - | Polar aprotic solvent | 4-Acetyl-5-fluoronicotinic acid |

Reactions of the Carboxylic Acid Group at the 3-Position

The carboxylic acid group at the 3-position of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities, providing a route to diverse conjugates and derivatives.

Esterification and Amidation Reactions for Diverse Conjugates

Esterification of the carboxylic acid can be achieved through various methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This is a reversible reaction, and often an excess of the alcohol is used to drive the equilibrium towards the ester product. For more hindered or sensitive substrates, other esterification methods, such as those employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or acid chlorides, can be utilized.

Amidation of the carboxylic acid group allows for the formation of amide bonds, which are prevalent in biologically active molecules. Direct reaction of a carboxylic acid with an amine is generally inefficient due to salt formation. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. Alternatively, peptide coupling reagents such as HBTU can be used to facilitate the direct amidation of the carboxylic acid with an amine.

| Reaction Type | Reagent | Conditions | Product |

| Esterification | Methanol, H2SO4 | Reflux | Methyl 4-acetyl-5-bromonicotinate |

| Esterification | Ethanol, DCC, DMAP | Room Temperature | Ethyl 4-acetyl-5-bromonicotinate |

| Amidation | 1. SOCl2 2. Benzylamine | Reflux, then Room Temperature | N-Benzyl-4-acetyl-5-bromonicotinamide |

| Amidation | Aniline, HBTU, DIPEA | Room Temperature | N-Phenyl-4-acetyl-5-bromonicotinamide |

Reduction to Alcohol and Subsequent Transformations

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for this transformation. However, LiAlH4 is highly reactive and may also reduce the acetyl group. More selective reducing agents, such as borane-tetrahydrofuran (B86392) complex (BH3·THF), can often be used to selectively reduce the carboxylic acid in the presence of other carbonyl groups. A newer, safer method involves the use of ammonia-borane catalyzed by titanium tetrachloride. The resulting primary alcohol can serve as a versatile intermediate for further transformations, such as oxidation to the corresponding aldehyde, conversion to halides for subsequent nucleophilic substitution, or etherification reactions.

| Reducing Agent | Solvent | Product |

| LiAlH4 | Tetrahydrofuran (B95107) | (4-Acetyl-5-bromopyridin-3-yl)methanol (potential for over-reduction) |

| BH3·THF | Tetrahydrofuran | (4-Acetyl-5-bromopyridin-3-yl)methanol |

| NH3BH3, TiCl4 | Diethyl ether | (4-Acetyl-5-bromopyridin-3-yl)methanol |

Reactivity of the Acetyl Group at the 4-Position

The acetyl group, a methyl ketone, attached to the 4-position of the pyridine ring is a versatile functional handle for a variety of chemical transformations. Its reactivity can be broadly categorized into transformations of the carbonyl group itself and reactions involving the adjacent alpha-carbon.

The carbonyl carbon of the acetyl group is electrophilic and thus susceptible to nucleophilic attack. This characteristic allows for a range of transformations.

Reduction to Alcohol: The acetyl group can be readily reduced to a 1-hydroxyethyl group, yielding 4-(1-hydroxyethyl)-5-bromonicotinic acid. The choice of reducing agent can influence the selectivity of the reaction, particularly when considering the potential for reduction of the carboxylic acid and the pyridine ring.

| Reducing Agent | Expected Product | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | 4-(1-hydroxyethyl)-5-bromonicotinic acid | A mild reducing agent that selectively reduces ketones and aldehydes over carboxylic acids. |

| Lithium aluminum hydride (LiAlH₄) | 5-bromo-4-(1-hydroxyethyl)pyridin-3-yl)methanol | A strong reducing agent that will likely reduce both the acetyl group and the carboxylic acid. |

| Catalytic Hydrogenation (e.g., H₂/Pd, PtO₂) | 4-(1-hydroxyethyl)-5-bromonicotinic acid | Conditions can be optimized for selective reduction of the ketone. |

Amine Formation via Oxime: A two-step process can convert the acetyl group into an amino group. First, the ketone reacts with hydroxylamine (B1172632) to form an oxime. This is a standard condensation reaction involving the carbonyl group. wikipedia.org Subsequently, the oxime can be reduced to the corresponding primary amine, 4-(1-aminoethyl)-5-bromonicotinic acid. Various reducing agents can be employed for the reduction of the oxime.

Step 1: Oxime Formation this compound + NH₂OH → 4-(1-(hydroxyimino)ethyl)-5-bromonicotinic acid

Step 2: Oxime Reduction 4-(1-(hydroxyimino)ethyl)-5-bromonicotinic acid + Reducing Agent → 4-(1-aminoethyl)-5-bromonicotinic acid

Common reducing agents for oximes include catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium), sodium amalgam, or lithium aluminum hydride. The choice of reagent would need to be carefully considered to avoid unwanted side reactions.

The methyl group of the acetyl moiety has acidic protons on its alpha-carbon. In the presence of a suitable base, this carbon can be deprotonated to form a nucleophilic enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, most notably condensation reactions.

Condensation Reactions: The enolate of this compound can react with various electrophiles, particularly aldehydes and ketones, in condensation reactions such as the Claisen-Schmidt or Knoevenagel condensations. wikipedia.orgmasterorganicchemistry.com These reactions lead to the formation of α,β-unsaturated ketones (chalcone analogues), which are valuable synthetic intermediates.

For example, in a Claisen-Schmidt condensation, the enolate of this compound would react with an aromatic aldehyde in the presence of an acid or base catalyst.

| Aldehyde | Catalyst | Product |

| Benzaldehyde | NaOH or H⁺ | (E)-3-(phenyl)-1-(5-bromo-3-carboxypyridin-4-yl)prop-2-en-1-one |

| 4-Methoxybenzaldehyde | NaOH or H⁺ | (E)-1-(5-bromo-3-carboxypyridin-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

These condensation reactions significantly expand the molecular complexity and offer pathways to a diverse range of derivatives.

Pyridine Nitrogen Reactivity

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing for reactions such as N-oxidation and quaternization. These modifications can profoundly alter the electronic properties and reactivity of the entire molecule.

The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA). The resulting this compound N-oxide exhibits modified electronic and reactivity profiles.

The N-oxide group is strongly electron-withdrawing through induction but can also act as an electron-donating group through resonance. This dual nature influences the reactivity of the pyridine ring, often facilitating nucleophilic substitution at the 2- and 4-positions. Furthermore, the N-oxide functionality can direct electrophilic substitution to the 4-position, although the existing acetyl group already influences the ring's electronics.

The nucleophilic pyridine nitrogen can react with alkyl halides or other alkylating agents to form quaternary ammonium (B1175870) salts. This process, known as quaternization, introduces a positive charge on the nitrogen atom, significantly altering the molecule's solubility and electronic properties.

The quaternization of this compound with an alkyl halide, such as methyl iodide, would yield an N-alkyl-4-acetyl-5-bromopyridinium salt.

The resulting pyridinium (B92312) salts are more susceptible to nucleophilic attack on the pyridine ring. The positive charge also increases the acidity of the alpha-protons of the acetyl group, potentially facilitating enolate formation and subsequent reactions under milder conditions. Quaternization is a powerful tool for modulating the chemical and physical properties of the parent molecule.

Structural Elucidation and Advanced Spectroscopic Characterization

Single-Crystal X-ray Diffraction (SCXRD) Analysis

No crystallographic data for 4-Acetyl-5-bromonicotinic acid is available in the searched scientific literature or crystallographic databases. This prevents any analysis of its molecular geometry, bond lengths, torsional angles, crystal packing, and intermolecular interactions.

Data not available.

Data not available.

Data not available.

Data not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published comprehensive ¹H or ¹³C NMR spectral assignments specifically for this compound were found. While data for related compounds exists, it cannot be accurately extrapolated to the target molecule.

Data not available.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Confirmation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unequivocal structural assignment of this compound. By correlating nuclear spins through chemical bonds or through space, these experiments provide a complete picture of the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, the two protons on the pyridine (B92270) ring (H2 and H6) are separated by four bonds (a meta-relationship) and would not be expected to show a COSY correlation. The only other protons are on the acetyl methyl group, which are equivalent and will not show cross-peaks. The primary utility of COSY in this case is to confirm the absence of vicinal (three-bond) or geminal (two-bond) proton-proton couplings, consistent with the proposed substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons to which they are attached (one-bond C-H correlation). youtube.comnih.gov This is crucial for assigning the protonated carbons in the molecule. Expected correlations would be observed between the proton at position 2 (H2) and the carbon at position 2 (C2), the proton at position 6 (H6) and the carbon at position 6 (C6), and the methyl protons of the acetyl group with the methyl carbon (C-acetyl).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over multiple bonds (typically two or three bonds), which is key to piecing together the molecular skeleton. sdsu.eduyoutube.com The HMBC spectrum provides the critical long-range connectivity information that links the substituent groups to the correct positions on the pyridine ring.

The methyl protons of the acetyl group are expected to show a strong three-bond correlation to the carbon at position 4 (C4) and a two-bond correlation to the carbonyl carbon of the acetyl group.

The proton at position 2 (H2) would show correlations to the non-protonated carbons at positions 4 (C4) and 3 (C3, the carboxylic acid carbon).

The proton at position 6 (H6) would show correlations to the non-protonated carbon at position 4 (C4) and the bromine-substituted carbon at position 5 (C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.org For this molecule, a NOESY experiment could provide conformational information by showing a spatial correlation between the proton at H6 and the methyl protons of the acetyl group, depending on the rotational orientation of the acetyl substituent.

The combination of these 2D NMR experiments provides a web of intra-molecular connections that allows for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the constitution of this compound.

Interactive Data Table: Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei (Proton) | Correlating Nuclei (Carbon/Proton) | Type of Correlation | Information Gained |

| HSQC | H2 | C2 | ¹J (Direct Bond) | Assigns protonated C2 |

| HSQC | H6 | C6 | ¹J (Direct Bond) | Assigns protonated C6 |

| HSQC | H-acetyl (CH₃) | C-acetyl (CH₃) | ¹J (Direct Bond) | Assigns acetyl methyl carbon |

| HMBC | H2 | C3, C4, C6 | ²J, ³J (Long Range) | Connects H2 to ring carbons |

| HMBC | H6 | C2, C4, C5 | ²J, ³J (Long Range) | Connects H6 to ring carbons |

| HMBC | H-acetyl (CH₃) | C4, C=O (acetyl) | ³J, ²J (Long Range) | Positions acetyl group at C4 |

| NOESY | H6 | H-acetyl (CH₃) | Through Space | Provides conformational data |

Investigation of Dynamic Processes and Conformational Exchange

The primary dynamic processes in this compound involve the rotation around the single bonds connecting the carboxylic acid and acetyl substituents to the pyridine ring. Due to the presence of bulky groups on adjacent carbons (positions 3, 4, and 5), steric hindrance may lead to a preferred conformation or restricted rotation for these substituents.

The orientation of the acetyl group, in particular, could be influenced by steric clashes with the adjacent bromine atom and carboxylic acid group. This rotational preference can be investigated using techniques like variable-temperature NMR (VT-NMR). At low temperatures, the rotation might slow down sufficiently to allow for the observation of distinct conformers. Furthermore, 2D NOESY experiments can provide evidence for the time-averaged proximity of protons, such as those of the acetyl methyl group and the ring proton at H6, offering insights into the predominant conformation in solution. Conformational analysis is a critical aspect of understanding how a molecule's shape influences its properties and interactions. lumenlearning.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy provides detailed information about the functional groups present in a molecule and the types of bonds it contains.

Assignment of Characteristic Vibrational Modes of the Pyridine Ring and Substituents

Both FTIR and Raman spectroscopy can be used to identify the characteristic vibrational frequencies of this compound. The spectra would be dominated by signals from the substituted pyridine ring and the acetyl and carboxylic acid functional groups.

Pyridine Ring: The C=C and C=N stretching vibrations of the aromatic ring are expected to appear in the 1600-1400 cm⁻¹ region. C-H stretching vibrations from the ring protons typically occur above 3000 cm⁻¹.

Carboxylic Acid Group: This group is characterized by a strong C=O stretching vibration, typically around 1700-1725 cm⁻¹. The C-O stretch will appear in the 1320-1210 cm⁻¹ range.

Acetyl Group: The acetyl group will also show a strong C=O stretching band, usually at a slightly lower frequency than the carboxylic acid carbonyl, in the 1690-1715 cm⁻¹ range. The C-H asymmetric and symmetric stretching modes of the methyl group will be observed near 2960 and 2870 cm⁻¹, respectively.

Carbon-Bromine Bond: The C-Br stretching vibration is expected to be found in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹.

Interactive Data Table: Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (very broad) |

| Pyridine Ring | C-H stretch | 3100-3000 |

| Acetyl Group | C-H stretch (methyl) | 2980-2870 |

| Carboxylic Acid | C=O stretch | 1725-1700 |

| Acetyl Group | C=O stretch | 1715-1690 |

| Pyridine Ring | C=C, C=N stretch | 1600-1400 |

| Carboxylic Acid | C-O stretch | 1320-1210 |

| Carbon-Bromine | C-Br stretch | 600-500 |

Detection of Hydrogen Bonding and Other Intermolecular Interactions

The most significant intermolecular interaction in solid-state this compound is the hydrogen bonding between the carboxylic acid groups of adjacent molecules. This typically results in the formation of a centrosymmetric dimer. This strong hydrogen bonding has a profound and easily detectable effect in the FTIR spectrum. It causes the O-H stretching vibration of the carboxylic acid to appear as a very broad and intense absorption band in the 3300-2500 cm⁻¹ region. Furthermore, hydrogen bonding lowers the frequency of the carboxylic C=O stretching vibration compared to a non-hydrogen-bonded carbonyl group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule and for elucidating its structure through the analysis of its fragmentation patterns. nih.gov For this compound (C₈H₆BrNO₃), HRMS would provide a highly accurate mass measurement of the molecular ion, which must match the calculated theoretical exact mass (258.9582 Da for the ⁷⁹Br isotope).

Upon ionization, the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragments provides structural confirmation. Key fragmentation pathways for this molecule would include:

Loss of a methyl radical (•CH₃): Cleavage of the bond between the acetyl carbonyl and the methyl group, resulting in a fragment with m/z corresponding to [M-15]⁺.

Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to a peak at [M-17]⁺. libretexts.org

Loss of the acetyl group (•COCH₃): Cleavage of the bond between the pyridine ring and the acetyl group, giving a fragment at [M-43]⁺.

Loss of the carboxyl group (•COOH): Fragmentation of the carboxylic acid moiety, resulting in a peak at [M-45]⁺. libretexts.org

Loss of a bromine atom (•Br): Cleavage of the C-Br bond, leading to a fragment at [M-79/81]⁺.

Interactive Data Table: Predicted HRMS Fragments of this compound

| m/z (for ⁷⁹Br) | Lost Fragment | Proposed Fragment Structure |

| 258.9582 | - | [C₈H₆⁷⁹BrNO₃]⁺ (Molecular Ion) |

| 243.9453 | •CH₃ | [M - CH₃]⁺ |

| 241.9476 | •OH | [M - OH]⁺ |

| 215.9687 | •COCH₃ | [M - COCH₃]⁺ |

| 213.9526 | •COOH | [M - COOH]⁺ |

| 179.0402 | •⁷⁹Br | [M - Br]⁺ |

Computational and Theoretical Chemistry Studies of 4 Acetyl 5 Bromonicotinic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of molecules like 4-acetyl-5-bromonicotinic acid. By calculating the electron density, DFT can accurately predict molecular geometries, electronic structures, and other key chemical characteristics.

Geometry Optimization and Electronic Structure Analysis

The initial step in a computational study involves optimizing the molecular geometry to find its most stable, lowest-energy conformation. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the atoms of the pyridine (B92270) ring, the carboxylic acid group, the acetyl group, and the bromine atom.

A typical DFT calculation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield precise coordinates for each atom. This optimized structure is crucial for all subsequent calculations. The electronic structure analysis would then reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density, which are fundamental to understanding its chemical behavior.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This data is illustrative of typical DFT calculation outputs and is not from a published study on this specific molecule.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C3 | ~1.39 Å |

| Bond Length | C3-C4 | ~1.40 Å |

| Bond Length | C4-C(Acetyl) | ~1.51 Å |

| Bond Length | C5-Br | ~1.90 Å |

| Bond Length | C3-C(OOH) | ~1.50 Å |

| Bond Angle | C2-N1-C6 | ~117° |

| Bond Angle | C3-C4-C5 | ~119° |

| Dihedral Angle | C5-C4-C(Acetyl)-O | ~180° (for planarity) |

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters. For this compound, these predictions are invaluable for interpreting experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can obtain theoretical shifts that, when compared to experimental spectra, help in the definitive assignment of signals to specific atoms.

Vibrational Frequencies: The vibrational modes of the molecule can be calculated and correlated with infrared (IR) and Raman spectroscopy. These calculations help in assigning specific absorption bands to functional group vibrations, such as the C=O stretching of the acetyl and carboxylic acid groups, the C-Br stretching, and the aromatic ring vibrations. A scaling factor is often applied to the calculated frequencies to better match experimental values.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) Note: This data is illustrative and not from a published study on this specific molecule.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid C=O | Stretching | ~1750-1780 |

| Acetyl C=O | Stretching | ~1700-1720 |

| Carboxylic Acid O-H | Stretching | ~3400-3600 |

| Aromatic C=C/C=N | Ring Stretching | ~1450-1600 |

| C-Br | Stretching | ~550-650 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the bromine atom. The LUMO is likely to be distributed over the electron-withdrawing acetyl and carboxylic acid groups. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability, chemical hardness, and electronic transport properties. A smaller gap suggests higher reactivity.

Calculation of Reactivity Indices for Predicting Reaction Sites

To gain a more quantitative understanding of reactivity, various indices can be calculated.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the oxygen atoms of the carbonyl groups would show strong negative potential, while the hydrogen of the carboxylic acid and parts of the pyridine ring would show positive potential.

Fukui Functions: These functions provide a more sophisticated way to identify reactive sites by analyzing how the electron density changes upon the addition or removal of an electron. They can distinguish the most likely sites for nucleophilic, electrophilic, and radical attacks on the molecule.

Quantum Chemical Investigation of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry can elucidate the pathways of chemical reactions involving this compound.

Elucidation of Catalytic Pathways for Key Transformations

Should this compound be used as a substrate in a chemical transformation (e.g., a cross-coupling reaction at the bromine position or a reaction at the acetyl or carboxylic acid group), quantum chemical methods could be employed to study the reaction mechanism. This involves:

Identifying Reactants, Products, and Intermediates: All species involved in the reaction pathway are modeled.

Locating Transition States: The highest energy point along the reaction coordinate, the transition state, is located. The structure and energy of the transition state are critical for determining the reaction's activation energy and, consequently, its rate.

Calculating Reaction Energetics: By comparing the energies of reactants, transition states, and products, a complete energy profile for the reaction can be constructed. This allows for a detailed understanding of the reaction's feasibility and kinetics.

Such studies could, for example, clarify the mechanism of a Suzuki or Heck coupling at the C-Br bond, providing insights that are invaluable for optimizing reaction conditions in a laboratory setting.

Energetic Profiles and Reaction Barriers of Synthetic Steps

The synthesis of a molecule like this compound involves a sequence of chemical transformations. Computational chemistry provides powerful tools to model these reaction pathways, offering insights into their feasibility and efficiency. By calculating the potential energy surface for each synthetic step, chemists can identify the most likely mechanism and predict the rate of the reaction.

Computational approaches allow for the step-by-step delineation of the energetics along the reaction path, a concept known as the intrinsic reaction coordinate (IRC). acs.org This helps to confirm that a calculated transition state correctly connects the desired reactants and products and can reveal the presence of any hidden intermediates. acs.org Rigorous calculations also account for thermal effects to determine the free energy barrier (ΔG‡), which is crucial for predicting reaction rates under real-world conditions. nih.govacs.org

Illustrative Data Table: Hypothetical Reaction Profile

This table represents the kind of data that would be generated for a key synthetic step, such as the bromination of a nicotinic acid precursor.

| Species | Relative Potential Energy (kcal/mol) | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State | +22.5 | +24.0 |

| Products | -15.0 | -14.2 |

This is a hypothetical data table for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net For a molecule like this compound, MD simulations can provide critical insights into its flexibility (conformational analysis) and its interactions with its environment (solvent effects). researchgate.nettandfonline.com

Conformational Analysis: The molecule's properties can be influenced by the relative orientation of its functional groups—specifically, the carboxylic acid and acetyl groups attached to the pyridine ring. These groups can rotate around their single bonds, leading to different spatial arrangements or conformations. MD simulations can explore the accessible conformational space of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. scholaris.canih.gov This is achieved by simulating the molecule's dynamic behavior over a period, often on the nanosecond to microsecond scale, and analyzing the trajectory to identify recurring structures. tandfonline.com

Solvent Effects: The behavior of a molecule can change dramatically depending on the solvent it is dissolved in. nih.gov MD simulations explicitly model the interactions between the solute (this compound) and a large number of solvent molecules (e.g., water, ethanol). osti.govpreprints.org This allows researchers to study how solvent molecules arrange themselves around the solute, a phenomenon known as the solvation shell. nih.govpreprints.org These simulations can predict how properties like conformational preference and solubility are modulated by different solvents, which is vital for understanding its behavior in various chemical environments. nih.govacs.org

Illustrative Data Table: Hypothetical Torsional Angle Analysis in Different Solvents

This table shows hypothetical results for the most stable dihedral angle (torsional angle) of the acetyl group relative to the pyridine ring in different environments.

| Environment | Most Probable Dihedral Angle (Degrees) |

| Gas Phase (Vacuum) | 15° |

| Water (Explicit Solvent) | 35° |

| Ethanol (Explicit Solvent) | 25° |

This is a hypothetical data table for illustrative purposes only.

Hirshfeld Surface Analysis for Detailed Intermolecular Interaction Characterization

Hirshfeld surface analysis is a modern graphical method used to visualize and quantify the various intermolecular interactions within a molecular crystal. scirp.orgmdpi.com This technique partitions the crystal space, defining a unique surface for each molecule where the contribution to the electron density from that molecule is equal to the contribution from all other molecules. mdpi.comrsc.org By mapping different properties onto this surface, a detailed picture of the crystal packing emerges.

A key tool in this analysis is the normalized contact distance (dnorm), which is mapped onto the Hirshfeld surface. The dnorm surface uses a red-white-blue color scheme to highlight regions of intermolecular contact:

Red spots indicate close contacts that are shorter than the sum of the van der Waals radii, typically representing strong interactions like hydrogen bonds. mdpi.comfrontiersin.orgbiointerfaceresearch.com

White areas represent contacts at or near the van der Waals separation distance. frontiersin.org

Blue areas indicate contacts that are longer than the van der Waals separation, signifying weaker interactions. frontiersin.org

Complementary to the 3D surface is the 2D fingerprint plot, which summarizes all intermolecular interactions across the surface. crystalexplorer.net It plots the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). biointerfaceresearch.com Different types of interactions (e.g., H···H, O···H, C···H) have characteristic shapes on the plot, and the relative area of these features indicates their prevalence in the crystal packing. mdpi.comcrystalexplorer.net This allows for a quantitative breakdown of the forces holding the crystal lattice together. mdpi.comresearchgate.net

Illustrative Data Table: Hypothetical Contribution of Intermolecular Contacts

This table illustrates how Hirshfeld analysis can quantify the contribution of different atom-pair contacts to the total surface area of the molecule in a crystal.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 45.2% |

| O···H / H···O | 28.5% |

| Br···H / H···Br | 12.8% |

| C···H / H···C | 8.5% |

| C···C | 3.0% |

| Other | 2.0% |

This is a hypothetical data table for illustrative purposes only.

Applications and Advanced Material Science Contexts of 4 Acetyl 5 Bromonicotinic Acid

Role as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of three distinct reactive sites on the pyridine (B92270) scaffold of 4-acetyl-5-bromonicotinic acid positions it as a powerful intermediate for the construction of complex molecular frameworks.

The acetyl group and the bromine atom serve as key handles for the elaboration of the pyridine core into more complex heterocyclic and polycyclic systems. The methyl ketone of the acetyl group is amenable to a variety of classical condensation reactions. For instance, it can react with hydrazines to form pyrazoles, with hydroxylamine (B1172632) to yield isoxazoles, or with active methylene (B1212753) compounds in Gewald-type reactions to construct thiophenes. These reactions allow for the fusion of a second heterocyclic ring onto the pyridine framework.

Furthermore, the bromine atom at the 5-position is ideally suited for transition-metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Stille, Heck, and Sonogashira couplings would enable the introduction of a wide array of aryl, heteroaryl, vinyl, or alkynyl substituents. This capability is crucial for the synthesis of polycyclic aromatic and heteroaromatic scaffolds, which are of significant interest in medicinal chemistry and materials science for their electronic and biological properties. The combination of condensation chemistry at the acetyl group and cross-coupling at the bromine atom offers a powerful two-pronged strategy for the synthesis of novel, highly functionalized heterocyclic systems.

Pyridine and carboxylic acid moieties are classic coordinating groups for metal ions. The nitrogen atom of the pyridine ring and the carboxylate group of nicotinic acid can act as a bidentate chelating ligand. The presence of the acetyl and bromo substituents on this compound provides additional functionality for the development of more sophisticated ligands.

The acetyl group's oxygen atom can act as an additional donor site, potentially allowing for tridentate coordination. Moreover, the acetyl group can be chemically modified, for example, through reduction to an alcohol or conversion to an oxime or a Schiff base, to introduce new donor atoms and alter the steric and electronic properties of the resulting ligand. Such modifications can be used to tune the selectivity and stability of the metal complexes. For instance, the synthesis of Schiff base ligands from the acetyl group could introduce imine nitrogens and other donor groups, leading to ligands capable of forming stable complexes with a variety of transition metals, lanthanides, and actinides. These complexes could find applications in catalysis, sensing, and magnetic materials.

| Functional Group | Potential Reaction Type | Resulting Structure |

| Acetyl Group | Condensation with Hydrazine | Fused Pyrazole-Pyridine |

| Acetyl Group | Condensation with Hydroxylamine | Fused Isoxazole-Pyridine |

| Bromo Group | Suzuki Coupling | Biaryl or Heterobiaryl System |

| Bromo Group | Sonogashira Coupling | Alkynyl-Substituted Pyridine |

| Carboxylic Acid & Pyridine N | Metal Coordination | Bidentate Metal Complex |

Contributions to Methodological Development in Organic Synthesis

The multifunctional nature of this compound makes it an interesting substrate for the development and study of new synthetic methodologies.

The presence of multiple reactive sites that can be addressed with orthogonal reaction conditions makes this molecule a candidate for the development of one-pot or sequential catalytic reactions. For example, a synthetic sequence could involve a selective cross-coupling reaction at the bromine position, followed by a chemoselective transformation of the acetyl group, and finally, a modification of the carboxylic acid. Developing catalytic systems that can achieve high selectivity in the presence of these different functional groups would be a valuable contribution to synthetic methodology. The molecule could also be used to test the scope and limitations of new catalysts designed for the functionalization of electron-deficient heterocyclic systems.

The substituted pyridine ring in this compound presents a compelling case for studies in regioselectivity. The electronic effects of the acetyl, bromo, and carboxyl groups influence the reactivity of the remaining C-H bonds on the pyridine ring towards, for example, direct arylation or other C-H activation reactions. Understanding how these substituents direct incoming reagents to a specific position is a fundamental challenge in heterocyclic chemistry.

Furthermore, if the acetyl group is converted to a chiral center, for instance, through asymmetric reduction to a secondary alcohol, the molecule could be used as a chiral building block. Subsequent reactions on the pyridine ring could be studied for diastereoselectivity, providing insights into how the existing stereocenter influences the stereochemical outcome of reactions at other positions on the ring.

| Research Area | Focus of Study with this compound |

| Catalysis | Development of selective one-pot multi-step reactions. |

| Regioselectivity | Influence of substituents on C-H functionalization. |

| Stereocontrol | Use as a chiral scaffold for diastereoselective reactions. |

Intermediate in the Synthesis of Functional Organic Materials (e.g., Polymers, Dyes, Sensors)

The potential for derivatization of this compound makes it a plausible intermediate in the synthesis of various functional organic materials.

The molecule could serve as a monomer for the synthesis of novel polymers. For example, polymerization could be achieved through polycondensation reactions involving the carboxylic acid group, or through cross-coupling reactions at the bromine atom, leading to conjugated polymers with interesting electronic and optical properties. Such polymers could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensory materials.

The extended π-systems that can be generated from this molecule suggest its potential use in the synthesis of dyes. eurjchem.comresearchgate.neteurjchem.com Derivatization of the acetyl group to form, for instance, a chalcone (B49325) or a cyanine-type structure, could lead to compounds with strong absorption in the visible region of the electromagnetic spectrum. The presence of the carboxylic acid group could be used to anchor the dye to surfaces or to improve its solubility.

Finally, the chelating ability of the nicotinic acid moiety, combined with the potential for introducing fluorophores or chromophores through reactions at the acetyl or bromo positions, makes this compound a candidate for the development of chemical sensors. The binding of a target analyte (e.g., a metal ion) to the nicotinic acid part could induce a change in the electronic properties of the attached signaling unit, leading to a detectable change in color or fluorescence. Pyridine-based structures are known to be useful in the development of fluorescent sensors for various cations. mdpi.commdpi.comtandfonline.comnih.gov

Derivatization for Spectroscopic Tagging and Enhanced Analytical Detection Methods

The unique chemical architecture of this compound, featuring a carboxylic acid, a bromine atom, and an acetyl group on a pyridine ring, presents a versatile platform for derivatization. These functional groups offer multiple reaction sites for the attachment of spectroscopic tags, which can significantly enhance the analytical detection of molecules of interest in complex biological matrices. The strategic modification of this compound can lead to the development of novel reagents for various bioanalytical techniques, including mass spectrometry and fluorescence-based assays.

Chemical Modification for Mass Spectrometry-Based Proteomics and Peptide Sequencing

In the field of proteomics, chemical derivatization of peptides is a crucial strategy to improve ionization efficiency, direct fragmentation patterns, and enable more reliable peptide sequencing by mass spectrometry (MS). While direct applications of this compound in this context are not yet documented in published literature, the closely related compound, 5-bromonicotinic acid N-hydroxysuccinimide ester, has been successfully utilized for the derivatization of the N-terminal amino group of peptides. nih.gov This precedent suggests a strong potential for this compound to be similarly activated and employed as a tagging reagent.

The presence of the bromine atom is particularly advantageous for mass spectrometry. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). When a peptide is tagged with a bromine-containing compound, the resulting fragment ions in the tandem mass spectrum (MS/MS) exhibit a characteristic doublet peak, with a mass difference of approximately 2 Da. nih.gov This isotopic signature serves as a clear and unambiguous marker for the tagged N-terminal fragments, greatly simplifying the interpretation of complex MS/MS spectra and facilitating de novo peptide sequencing.

The carboxylic acid group of this compound can be readily activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester. This activated form can then react efficiently and specifically with the primary amino groups of peptides (the N-terminus and the ε-amino group of lysine (B10760008) residues) under mild conditions to form stable amide bonds. The acetyl group, while less reactive, could potentially be modified to introduce other functionalities or it might influence the fragmentation behavior of the tagged peptide.

Table 1: Potential Derivatization Strategy for Peptide Tagging with this compound

| Step | Description | Reagents | Key Outcome |

| 1. Activation | Conversion of the carboxylic acid to a more reactive species. | N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimide (B86325) coupling agents. | Formation of this compound NHS ester. |

| 2. Labeling | Reaction of the activated ester with the peptide. | Peptide mixture in a suitable buffer (e.g., pH 7.5-8.5). | Covalent attachment of the 4-acetyl-5-bromonicotinyl group to the N-terminus and lysine side chains of peptides. |

| 3. MS Analysis | Analysis of the labeled peptides by tandem mass spectrometry. | ESI-MS/MS or MALDI-MS/MS. | Generation of fragment ions with a characteristic bromine isotopic signature for simplified sequencing. |

Integration into Fluorescent or Chromogenic Probes

The nicotinic acid scaffold is a component of various fluorescent and chromogenic probes. The functional groups on this compound provide synthetic handles for the construction of novel probes for detecting specific analytes or monitoring biological processes.

Fluorescent Probes:

The development of fluorescent probes often involves the conjugation of a recognition moiety (which binds to the target analyte) to a fluorophore. The carboxylic acid group of this compound can be used to form an amide or ester linkage with an amino- or hydroxyl-functionalized fluorophore. Alternatively, the bromine atom can be a site for cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to attach more complex fluorescent systems.

While there is no specific literature on the use of this compound for this purpose, the general principle is well-established for other nicotinic acid derivatives. For instance, fluorescent probes for imaging nicotinic acetylcholine (B1216132) receptors have been synthesized by modifying related structures. The acetyl group could also potentially participate in condensation reactions to form heterocyclic systems that may exhibit fluorescent properties.

Chromogenic Probes:

Chromogenic probes produce a color change upon interaction with a specific analyte. The electronic properties of the pyridine ring in this compound can be modulated by the substituents. The introduction of electron-donating or electron-withdrawing groups through modification of the acetyl or bromo functionalities could lead to the development of new chromogenic sensors. For example, the acetyl group could be a precursor for the synthesis of chalcone-like structures, which are known to have colorimetric properties.

Table 2: Potential Synthetic Routes for Probe Development

| Probe Type | Functional Group Utilized | Potential Reaction | Target Application |

| Fluorescent | Carboxylic Acid | Amide bond formation with an amino-functionalized fluorophore (e.g., fluoresceinamine, rhodamine B amine). | Covalent labeling of biomolecules for fluorescence microscopy or flow cytometry. |

| Fluorescent | Bromine Atom | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) with a boronic acid or alkyne-functionalized fluorophore. | Development of novel fluorophores with tailored photophysical properties. |

| Chromogenic | Acetyl Group | Aldol (B89426) condensation with an aromatic aldehyde. | Creation of sensors for specific analytes that induce a color change. |

The exploration of this compound as a precursor for spectroscopic tags and probes remains a promising area for future research, with the potential to yield novel tools for analytical and bioanalytical chemistry.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Eco-Friendly Synthetic Routes for 4-Acetyl-5-bromonicotinic Acid

Current synthetic methodologies for producing functionalized nicotinic acid derivatives often rely on traditional chemical processes that may involve harsh reaction conditions, hazardous reagents, and significant waste generation. frontiersin.org Future research should prioritize the development of sustainable and eco-friendly synthetic routes for this compound.

Promising areas of investigation include:

Biocatalytic Approaches: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. frontiersin.orgukri.org Research into identifying or engineering enzymes, such as nitrilases or oxidases, for the synthesis of functionalized pyridine (B92270) carboxylic acids from renewable feedstocks could provide a greener alternative. ukri.org For instance, biocatalytic routes are being explored for the production of various substituted pyridines, which are valuable intermediates in pharmaceutical synthesis. ukri.org A comparative overview of conventional versus biocatalytic approaches for nicotinic acid synthesis is presented in Table 1.

| Synthesis Approach | Advantages | Disadvantages | Key Considerations for this compound |

| Conventional Chemical Synthesis | Well-established, versatile for various derivatives. | Often requires harsh conditions, toxic reagents, and generates significant waste. frontiersin.org | Developing methods to reduce waste and use less hazardous materials. |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. ukri.org | Enzyme stability and substrate scope can be limiting. acs.org | Screening for or engineering enzymes that can tolerate the acetyl and bromo substituents. |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for automation and scalability. flinders.edu.aunih.govnih.gov | Initial setup costs can be high. | Designing a continuous-flow process for the multi-step synthesis to improve efficiency and safety. |

| Photocatalysis | Utilizes light as a clean energy source, enables novel transformations under mild conditions. rsc.orgrsc.orgnih.gov | Catalyst stability and product separation can be challenging. | Exploring photocatalytic C-H activation or cross-coupling reactions for a more direct synthesis. |

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the late-stage functionalization of complex molecules under mild conditions. rsc.orgrsc.orgnih.gov Future research could explore the use of photocatalysis for the direct C-H functionalization of a simpler nicotinic acid precursor to introduce the acetyl and bromo groups, potentially reducing the number of synthetic steps. rsc.orgnih.gov

Exploration of Novel Reactivity and Unprecedented Transformations of the Compound

The unique arrangement of functional groups in this compound provides multiple handles for further chemical modifications, opening up possibilities for novel reactivity and unprecedented transformations.

Key areas for exploration include:

Cross-Coupling Reactions: The bromine atom on the pyridine ring is a prime site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. While these are standard transformations, exploring their application to this specific substrate could lead to a diverse library of novel compounds with potential applications in medicinal chemistry and materials science.

Transformations of the Acetyl Group: The acetyl group offers a gateway to a wide range of chemical transformations. ijpca.orgresearchgate.net Research could focus on reactions such as aldol (B89426) condensations, Knoevenagel condensations, and the synthesis of various heterocyclic rings fused to the pyridine core. Copper(II)-assisted transformations of acetylpyridines have been shown to lead to novel ligand formations. nih.gov

Cycloaddition Reactions: While the electron-deficient nature of the pyridine ring can make it a challenging diene in Diels-Alder reactions, the substituents on this compound may alter its reactivity. Future studies could investigate its potential as a dienophile or explore other types of cycloaddition reactions to construct novel polycyclic systems.

Late-Stage Functionalization: The development of methods for the late-stage functionalization of the pyridine ring, beyond the bromine atom, would be highly valuable. rsc.orgrsc.orgnih.gov This could involve exploring C-H activation strategies to introduce new functional groups at other positions on the ring, further expanding the chemical space accessible from this starting material. nih.gov

Application of Machine Learning and Artificial Intelligence in Reaction Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of optimal synthetic routes. mdpi.compreprints.orgpreprints.org

Future applications in the context of this compound could include:

Predicting Regioselectivity: ML models can be trained to predict the regioselectivity of reactions on substituted heterocycles, such as electrophilic aromatic substitution or radical functionalization. nih.govnih.govrsc.orgwur.nl This could be particularly useful in predicting the outcomes of further functionalization of the pyridine ring of this compound. nih.gov

Optimizing Reaction Conditions: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. preprints.orgpreprints.orgbeilstein-journals.org This could be applied to both the synthesis of the target molecule and its subsequent transformations.

Computational Prediction of Spectroscopic Properties: DFT calculations can be used to predict spectroscopic properties, such as NMR and vibrational spectra, which can aid in the characterization of new derivatives of this compound. researchgate.netresearchgate.net

A summary of potential AI and ML applications is provided in Table 2.

| Application Area | Specific Task | Potential Impact |

| Retrosynthesis | Design of novel and efficient synthetic routes to this compound and its derivatives. | Reduced development time and cost for new compounds. |

| Reaction Prediction | Prediction of the major products and potential byproducts of reactions involving this compound. | Improved understanding of reactivity and guidance for experimental design. |

| Regioselectivity Prediction | Forecasting the position of functionalization on the pyridine ring in subsequent reactions. nih.govrsc.orgwur.nl | Enables the targeted synthesis of specific isomers with desired properties. |

| Reaction Condition Optimization | Identification of optimal catalysts, solvents, and temperatures for synthetic steps. preprints.orgpreprints.orgbeilstein-journals.org | Increased reaction yields and reduced waste. |

| Spectroscopic Data Prediction | Computational prediction of NMR, IR, and Raman spectra for novel derivatives. researchgate.netresearchgate.net | Facilitates the structural elucidation of newly synthesized compounds. |

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new ones. Advanced in-situ spectroscopic techniques can provide real-time data on reaction kinetics and the formation of transient intermediates.

Promising techniques for future investigation include:

Operando NMR Spectroscopy: Real-time NMR monitoring can provide detailed kinetic data and help to identify and characterize reaction intermediates in solution. nih.govbeilstein-journals.orgosti.gov This could be particularly valuable for studying the mechanisms of cross-coupling reactions or other transformations of this compound.

In-Situ FTIR and Raman Spectroscopy: These techniques are well-suited for monitoring changes in vibrational modes during a reaction, providing insights into the formation and consumption of functional groups. nih.gov They can be applied to study reactions in both the solution and solid state.

A comparison of the applicability of these techniques is presented in Table 3.

| Spectroscopic Technique | Information Provided | Applicability to this compound Research |

| Operando NMR | Real-time concentrations of reactants, intermediates, and products in solution; kinetic data. nih.govbeilstein-journals.orgosti.gov | Monitoring the progress of cross-coupling reactions or derivatization of the acetyl and carboxylic acid groups. |

| In-Situ FTIR | Changes in functional groups (e.g., C=O, C-Br) during a reaction. nih.gov | Studying the kinetics of reactions involving the acetyl or carboxylic acid moieties. |

| In-Situ Raman | Complementary vibrational information to FTIR, particularly useful for symmetric bonds and in aqueous media. | Probing the pyridine ring vibrations during functionalization or studying solid-state transformations. |

Integration into New Generations of Advanced Materials with Tunable Properties

The multifunctional nature of this compound makes it an attractive building block for the synthesis of advanced materials with tunable properties.

Future research in this area could focus on:

Metal-Organic Frameworks (MOFs): The carboxylic acid and pyridine nitrogen of this compound can act as coordination sites for metal ions, making it a potential linker for the synthesis of novel MOFs. unicam.itcd-bioparticles.netnih.govrsc.orgyoutube.com The acetyl and bromo groups could be used for post-synthetic modification of the MOF, allowing for the tuning of its properties, such as porosity, catalytic activity, and guest selectivity. nih.gov

Functional Polymers: this compound could be used as a functional monomer in the synthesis of novel polymers. The pyridine ring and its substituents could impart specific properties to the polymer, such as thermal stability, conductivity, or the ability to coordinate with metal ions. Molecularly imprinted polymers based on nicotinamide (B372718) have been shown to have specific recognition properties. nih.gov

Photoresponsive Materials: The pyridine core of this compound could be incorporated into photoresponsive materials. specificpolymers.comrsc.orgnih.govrsc.org For example, it could be used to create polymers that undergo a change in conformation or other properties in response to light. Azopyridine-containing materials have been investigated for their photoresponsive liquid crystal properties. mdpi.com

Liquid Crystals: Substituted pyridines are known to be components of liquid crystalline materials. osti.govnih.govmdpi.comresearchgate.net The rigid core of this compound, combined with the potential for derivatization, makes it a candidate for the design of new liquid crystals with specific mesomorphic properties. Computational chemistry can guide the design of such materials. osti.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-acetyl-5-bromonicotinic acid, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves bromination of nicotinic acid derivatives followed by acetylation. Key intermediates (e.g., 5-bromonicotinic acid) can be characterized using HPLC to monitor reaction progress and NMR spectroscopy (1H/13C) to confirm structural integrity. For brominated intermediates, mass spectrometry (MS) is critical to verify molecular weight and isotopic patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?